1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone hydrochloride
Overview
Description
. These compounds are hydrogenated derivatives of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone hydrochloride can be synthesized through several synthetic routes. One common method involves the reduction of 1,2,3,4-tetrahydroisoquinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction conditions typically include anhydrous solvents like diethyl ether or tetrahydrofuran (THF) under inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reduction reactions but with optimized conditions to enhance yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to ensure efficient production and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of quinoline derivatives.
Reduction: Reduction reactions typically result in the formation of tetrahydroisoquinoline derivatives.
Substitution: Substitution reactions can yield a variety of substituted tetrahydroisoquinolines depending on the nucleophile used.
Scientific Research Applications
1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone hydrochloride has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex isoquinoline derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound has been studied for its potential biological activities, including neuroprotective effects.
Medicine: Research has explored its use in developing treatments for neurological disorders such as Parkinson's disease.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone hydrochloride exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound may act as an agonist or antagonist to specific receptors, enzymes, or ion channels, leading to its biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone hydrochloride is similar to other tetrahydroisoquinoline derivatives, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: An endogenous antidepressant and neuroprotective agent.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: An alkaloid isolated from Mexican cereoid, used as a starting material for synthesizing more complex isoquinolines.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-8(13)10-3-2-9-4-5-12-7-11(9)6-10;/h2-3,6,12H,4-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKMOPZYIXRHNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CCNC2)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510737 | |
Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82771-27-5 | |
Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.